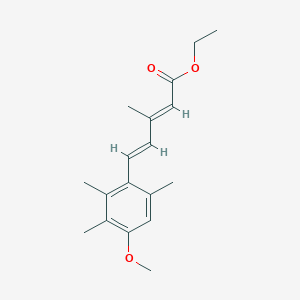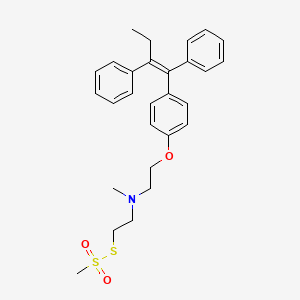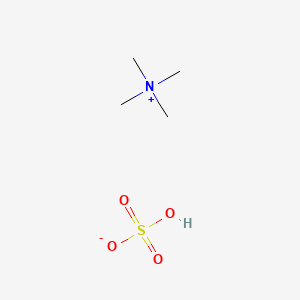
Bis(tetramethylcyclopentadienyl)manganese(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tetramethylcyclopentadienyl)manganese(II) is an organometallic compound . It has the empirical formula C18H26Mn .
Molecular Structure Analysis
The molecular structure of Bis(tetramethylcyclopentadienyl)manganese(II) is represented by the SMILES string [Mn].C[C]1[CH]CC[C]1C.C[C]2[CH]CC[C]2C . The compound has a molecular weight of 297.34 .Physical And Chemical Properties Analysis
Bis(tetramethylcyclopentadienyl)manganese(II) is a solid compound . It has a melting point range of 98-112 °C . The compound is sensitive to air and moisture .Aplicaciones Científicas De Investigación
1. Chemical Synthesis
Bis(tetramethylcyclopentadienyl)manganese(II) can be used in chemical synthesis . It can serve as a precursor for the synthesis of other organometallic compounds. Its unique structure and properties can contribute to the formation of complex molecules in chemical reactions .
2. Material Science
In the field of material science, this compound can be used in the development of new materials . Its organometallic nature allows it to interact with various substances, potentially leading to the creation of materials with novel properties .
3. Catalysis
Organometallic compounds like Bis(tetramethylcyclopentadienyl)manganese(II) often exhibit catalytic properties. They can speed up chemical reactions without being consumed in the process. This makes them valuable in industrial processes where they can increase efficiency and reduce costs .
4. Solar Energy Applications
This compound is mentioned for uses requiring non-aqueous solubility such as recent solar energy applications . It could potentially be used in the development of solar cells or other devices that convert sunlight into usable energy .
5. Water Treatment Applications
Bis(tetramethylcyclopentadienyl)manganese(II) is also suggested for water treatment applications . It could potentially be used in processes that remove contaminants from water, contributing to cleaner and safer water supplies .
6. Research and Development
As a specialized chemical, Bis(tetramethylcyclopentadienyl)manganese(II) is primarily used in research and development . Scientists can use it to explore its properties and potential applications, contributing to advancements in various fields .
Safety And Hazards
Bis(tetramethylcyclopentadienyl)manganese(II) is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound . It is also noted that some manganese compounds are known to affect the central nervous system .
Propiedades
Número CAS |
101932-75-6 |
|---|---|
Nombre del producto |
Bis(tetramethylcyclopentadienyl)manganese(II) |
Fórmula molecular |
C18H26Mn 10* |
Peso molecular |
297.34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




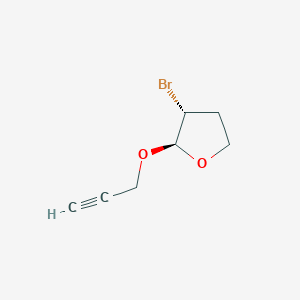



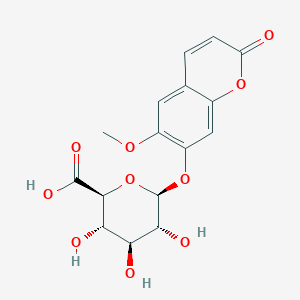
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)


